molecular formula C25H34N4O7 B13323629 1-Benzyl 2-methyl (2S,4S)-4-((R)-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate

1-Benzyl 2-methyl (2S,4S)-4-((R)-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13323629
M. Wt: 502.6 g/mol
InChI Key: ONCHCISZYARTJD-UFYCRDLUSA-N
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Description

1-Benzyl 2-methyl (2S,4S)-4-(®-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique structural features, which include a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl group

Preparation Methods

The synthesis of 1-Benzyl 2-methyl (2S,4S)-4-(®-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction using benzyl halides and suitable bases.

    Incorporation of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained throughout the synthesis.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl 2-methyl (2S,4S)-4-(®-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 2-methyl (2S,4S)-4-(®-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2S,4S)-4-(®-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.

Comparison with Similar Compounds

1-Benzyl 2-methyl (2S,4S)-4-(®-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-Benzyl 2-methyl (S)- (-)-1,2-Aziridinedicarboxylate: This compound shares some structural similarities but differs in its reactivity and applications.

    tert-Butoxycarbonyl-protected amino acids: These compounds also contain the tert-butoxycarbonyl group and are used in peptide synthesis.

    Benzyl-protected compounds: Compounds with benzyl protection are commonly used in organic synthesis for their stability and ease of removal.

Properties

Molecular Formula

C25H34N4O7

Molecular Weight

502.6 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-[(8aR)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C25H34N4O7/c1-25(2,3)36-23(32)26-10-11-27-19(13-26)15-28(22(27)31)18-12-20(21(30)34-4)29(14-18)24(33)35-16-17-8-6-5-7-9-17/h5-9,18-20H,10-16H2,1-4H3/t18-,19-,20-/m0/s1

InChI Key

ONCHCISZYARTJD-UFYCRDLUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2[C@@H](C1)CN(C2=O)[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3CC(N(C3)C(=O)OCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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